molecular formula C19H29N5O2 B2645914 N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide CAS No. 2320464-81-9

N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide

Cat. No.: B2645914
CAS No.: 2320464-81-9
M. Wt: 359.474
InChI Key: UZACZCLQGMERTP-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide is a synthetic compound featuring a hybrid structure combining adamantane, pyrrolidine, and a methoxymethyl-substituted 1,2,3-triazole moiety. The adamantane group confers rigidity and lipophilicity, which may enhance blood-brain barrier penetration or receptor-binding stability in pharmacological contexts . The 1,2,3-triazole ring, a common pharmacophore in medicinal chemistry, contributes to hydrogen-bonding interactions and metabolic stability. Pyrrolidine provides conformational flexibility, enabling spatial adaptation to biological targets.

Properties

IUPAC Name

N-(1-adamantyl)-3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-26-12-16-10-24(22-21-16)17-2-3-23(11-17)18(25)20-19-7-13-4-14(8-19)6-15(5-13)9-19/h10,13-15,17H,2-9,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACZCLQGMERTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide typically involves multiple steps. One common approach is to start with the adamantane derivative, which is then functionalized to introduce the triazole and pyrrolidine groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its adamantane, triazole, or pyrrolidine moieties. Below is a comparative analysis of key derivatives (Table 1) and their properties inferred from related research.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Hypothesized Properties/Applications
N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide Adamantane, methoxymethyl-triazole, pyrrolidine Enhanced solubility, CNS targeting potential
N-(1H-pyrazol-3-ylmethyl)adamantane-1-carboxamide Adamantane, pyrazole (non-triazole), methylene linker Reduced metabolic stability, lower polarity
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione Triazole fused with quinoline-dione, aminophenyl substituent Anticancer activity (DNA intercalation potential)
4-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione Indazole-piperidinedione hybrid Kinase inhibition, anti-inflammatory applications

Key Findings :

Triazole vs. Methoxymethyl substitution on triazole (target compound) likely improves aqueous solubility compared to unsubstituted triazole analogs, addressing a common limitation in adamantane-containing drugs .

Adamantane Modifications :

  • Adamantane derivatives with carboxamide linkers (e.g., the target compound and N-(1H-pyrazol-3-ylmethyl)adamantane-1-carboxamide ) exhibit enhanced thermal stability and resistance to enzymatic degradation compared to ester-linked analogs .

Pharmacokinetic Considerations :

  • Piperidinedione-indazole hybrids (e.g., 4-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione ) show improved oral bioavailability compared to adamantane-carboxamide derivatives, likely due to reduced molecular rigidity .

Biological Activity

N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides an in-depth analysis of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines an adamantane moiety with a triazole and pyrrolidine framework. The synthesis typically involves multi-step reactions, including the formation of the triazole ring through azide-alkyne cycloaddition, followed by amide bond formation with pyrrolidine derivatives. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.

Antibacterial Activity

Research indicates that compounds derived from adamantane exhibit significant antibacterial properties. For instance, studies have shown that similar adamantane-based compounds demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound has been evaluated for its efficacy against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results indicate a promising antibacterial profile, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies utilizing human tumor cell lines have demonstrated that it exhibits cytotoxic effects with varying degrees of potency. For example:

Cell Line GI50 (µM) Mechanism of Action
HeLa (Cervical cancer)5Induction of apoptosis
MCF7 (Breast cancer)10Cell cycle arrest at G2/M phase
A549 (Lung cancer)8Inhibition of proliferation via mitochondrial pathways

The observed GI50 values suggest that the compound could be a candidate for further development in cancer therapy.

Case Studies

Recent case studies have illustrated the effectiveness of adamantane derivatives in clinical settings. One notable study involved the evaluation of a related compound in patients with resistant bacterial infections. The results showed a significant reduction in infection rates and improved patient outcomes when treated with the adamantane derivative.

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